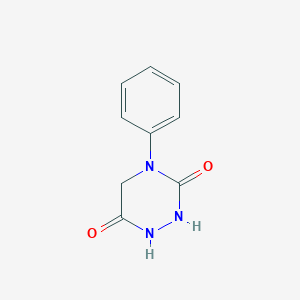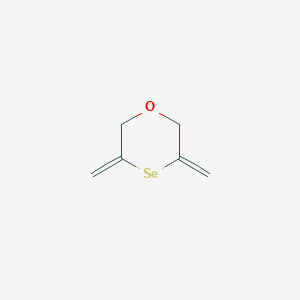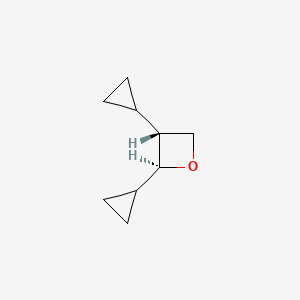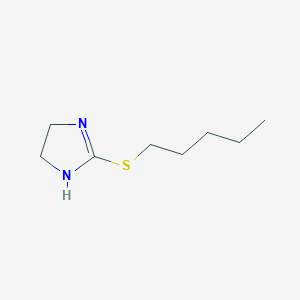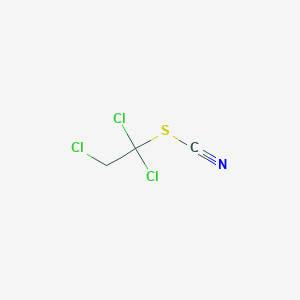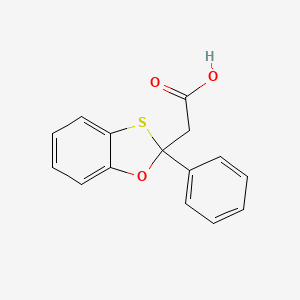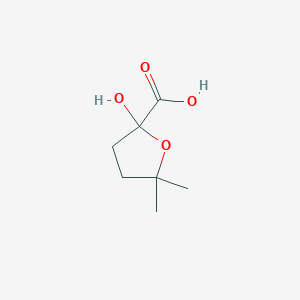![molecular formula C20H26O B14516553 1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene CAS No. 62897-56-7](/img/structure/B14516553.png)
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene typically involves the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through the reaction of ethanol with a suitable benzene derivative under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the ethoxy-substituted benzene with the 4-ethylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or ethylphenyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key biochemical pathways, resulting in physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-ethylbenzene: Similar structure but lacks the additional ethylphenyl group.
4-Ethylphenetole: Another related compound with a simpler structure.
1-(4-Ethylphenyl)ethanone: Contains a ketone group instead of an ethoxy group.
Uniqueness
1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
62897-56-7 |
|---|---|
Fórmula molecular |
C20H26O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C20H26O/c1-5-16-7-9-17(10-8-16)20(15(3)4)18-11-13-19(14-12-18)21-6-2/h7-15,20H,5-6H2,1-4H3 |
Clave InChI |
FVDCFUNLYZHOBP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


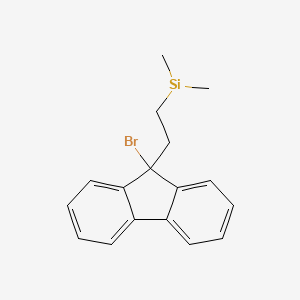
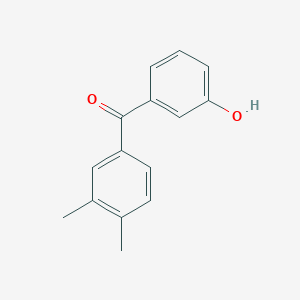
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
